Methyl cyclopentylmandelate, (-)-
Description
Contextual Significance in Organic Synthesis
The significance of (-)-Methyl cyclopentylmandelate in organic synthesis lies in its nature as a chiral auxiliary and intermediate. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.orgwikipedia.org Enantiomerically pure compounds like (-)-Methyl cyclopentylmandelate are crucial in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities. nih.govnih.gov
Derivatives of mandelic acid are valuable chiral synthons used for the resolution of racemic mixtures of alcohols and amines. nih.gov The synthesis of (-)-Methyl cyclopentylmandelate itself can be achieved through various methods, including the reaction of mandelic acid with cyclopentanol (B49286) followed by esterification, or through a Grignard reaction involving methyl benzoylformate and a cyclopentyl magnesium halide. ontosight.aipatsnap.com
Historical Development of Related Chemical Methodologies
The use of chiral auxiliaries in asymmetric synthesis has been a significant area of development in organic chemistry since the 1970s. researchgate.net The concept was pioneered by chemists like E.J. Corey and B.M. Trost. wikipedia.orgyoutube.com This approach provides a reliable method for controlling stereochemistry during a synthesis. researchgate.net
The broader field of asymmetric synthesis, which aims to produce a specific stereoisomer, has evolved significantly since its early days. wikipedia.orgresearchgate.net Early methods often relied on the separation of enantiomers from a racemic mixture, a process known as chiral resolution. bohrium.comacs.org Modern techniques, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis, offer more efficient routes to enantiomerically pure compounds. wikipedia.org The development of various chiral stationary phases for chromatography has also been instrumental in the separation and analysis of enantiomers of mandelic acid and its derivatives. nih.govmdpi.comresearchgate.net
Scope and Research Focus on the Chiral Compound
Current research on (-)-Methyl cyclopentylmandelate and related compounds primarily focuses on their application in the synthesis of more complex chiral molecules. For instance, it is a key intermediate in the synthesis of glycopyrrolate, a medication used to treat a variety of conditions. lgcstandards.comgoogle.com The development of efficient and cost-effective methods for the preparation of pure cyclopentyl mandelic acid esters is an active area of investigation. google.com
Furthermore, systematic studies on mandelic acid derivatives are being conducted to establish principles that correlate their structure with chiral selectivity. mdpi.comresearchgate.net These studies aim to reduce the trial-and-error nature of developing chiral separation methods and provide a more predictable framework for future research. mdpi.comresearchgate.net The use of cyclopentyl methyl ether (CPME), a greener solvent alternative, in reactions involving such compounds is also being explored. researchgate.netgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214734 | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64471-47-2 | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CYCLOPENTYLMANDELATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4K58ZTT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Principles and Enantiomeric Purity of Methyl Cyclopentylmandelate,
Absolute Configuration and Chiral Centers
The defining characteristic of Methyl cyclopentylmandelate, (-)- is its chirality, which arises from an asymmetrical carbon atom at the core of its structure. ontosight.ai This chiral center is responsible for the existence of two non-superimposable mirror images, or enantiomers: (-)-methyl cyclopentylmandelate and (+)-methyl cyclopentylmandelate. ontosight.ai The designations "(-)" and "(+)" refer to the direction in which each enantiomer rotates plane-polarized light, a property known as optical activity. ontosight.ai
The absolute configuration of the chiral center in (-)-Methyl cyclopentylmandelate is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov This designation provides an unambiguous description of the spatial arrangement of the substituents around the chiral carbon. The IUPAC name for this specific enantiomer is methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate. nih.gov
To determine the absolute configuration, substituents attached to the chiral center are assigned priorities based on their atomic number. For (-)-Methyl cyclopentylmandelate, the substituents are a hydroxyl group (-OH), a phenyl group (-C6H5), a cyclopentyl group (-C5H9), and a methoxycarbonyl group (-COOCH3). Following the CIP rules, the hydroxyl group receives the highest priority, followed by the phenyl group, the cyclopentyl group, and finally the methoxycarbonyl group. When viewing the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the (R) designation. libretexts.org
Table 1: Properties of Methyl Cyclopentylmandelate, (-)-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | nih.gov |
| Molecular Formula | C14H18O3 | nih.gov |
| Molecular Weight | 234.29 g/mol | nih.govnih.gov |
| CAS Number | 64471-47-2 | nih.gov |
| Chiral Configuration | (R) | nih.gov |
Enantiomeric Excess Determination Methodologies
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org For (-)-Methyl cyclopentylmandelate, determining the ee is essential for applications where only the (R)-enantiomer is desired. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers. uma.es The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comresearchgate.net For mandelic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Gas Chromatography (GC) with Chiral Stationary Phases: Similar to HPLC, chiral GC can be used to separate volatile derivatives of mandelic acid. Permethylated cyclodextrins are often used as chiral selectors in the stationary phase for the separation of mandelic acid esters. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. This allows for the quantification of each enantiomer and the determination of the ee.
Optical Rotation: Historically, optical rotation was the primary method for determining enantiomeric purity. wikipedia.org The observed optical rotation of a sample is compared to the specific rotation of the pure enantiomer. The ratio of these two values gives the optical purity, which is often used as a proxy for enantiomeric excess. wikipedia.org However, this method can be less accurate than chromatographic techniques as the relationship between concentration and specific rotation is not always linear. wikipedia.org
The enantiomeric excess is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or mole fractions of the (R)- and (S)-enantiomers, respectively. wikipedia.orgchemistrysteps.com
Theoretical Aspects of Chirality in Mandelic Acid Esters
The chirality of mandelic acid and its esters, including Methyl cyclopentylmandelate, stems from the presence of a stereogenic center at the α-carbon. This carbon is bonded to four different groups: a hydrogen atom (in mandelic acid) or an alkyl/aryl group, a hydroxyl group, a phenyl group, and a carboxyl group or its ester derivative.
The nature of the ester group and any other substituents on the mandelic acid backbone can influence the chiroptical properties of the molecule, such as its specific rotation. The electronic and steric interactions between the substituents around the chiral center dictate the molecule's preferred conformation and its interaction with plane-polarized light.
Theoretical models and computational methods, such as ab initio and Density Functional Theory (DFT) calculations, can be used to predict the stable conformations of mandelic acid esters and to calculate their theoretical optical rotation. These theoretical studies provide valuable insights into the relationship between the molecular structure and the observed chiroptical properties.
Diastereomeric and Enantiomeric Relationships in Derivatives
When a chiral molecule like (-)-Methyl cyclopentylmandelate, which contains one stereocenter, is reacted with another chiral reagent that also has a single stereocenter, a pair of diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
For instance, if (R)-Methyl cyclopentylmandelate is esterified with a chiral alcohol, say (S)-2-butanol, the resulting product will be a mixture of two diastereomers: (R)-Methyl cyclopentylmandelate-(S)-2-butyl ester and (S)-Methyl cyclopentylmandelate-(S)-2-butyl ester (if the starting mandelate (B1228975) was racemic). These diastereomers will have different melting points, boiling points, solubilities, and chromatographic retention times, allowing for their separation by conventional methods like chromatography or crystallization.
The formation of diastereomeric derivatives is a common strategy for the resolution of racemic mixtures. Once the diastereomers are separated, the desired enantiomer of the original compound can be recovered by cleaving the chiral auxiliary.
Furthermore, the stereochemistry of (-)-Methyl cyclopentylmandelate can direct the stereochemical outcome of subsequent reactions at or near the chiral center, a process known as diastereoselective synthesis. The existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over the other. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a product. Techniques like circular dichroism spectroscopy can be employed to analyze the stereoisomers of molecules with multiple stereocenters. nih.govrsc.org
Synthetic Methodologies for Methyl Cyclopentylmandelate, and Its Precursors
Synthesis of Key Intermediates
Preparation of α-Cyclopentylmandelic Acid
α-Cyclopentylmandelic acid (CPMA) is a carboxylic acid derivative and a key building block for various pharmaceuticals. d-nb.infoguidechem.com It appears as a white to off-white crystalline solid at room temperature. guidechem.com Several synthetic routes have been established for its preparation.
One common industrial method involves the use of Grignard reagents. This process typically includes the reaction of a cyclopentyl magnesium halide with a phenylglyoxylic acid derivative. For example, phenylglyoxylic acid can be reacted with cyclopentyl magnesium bromide to directly form α-cyclopentylmandelic acid. d-nb.info An alternative Grignard-based route involves reacting ethyl phenylglyoxylate with cyclopentyl magnesium bromide to form the corresponding ester, which is then hydrolyzed to yield the acid. d-nb.info
Another innovative approach is a multistep continuous-flow process. This method involves the direct α-lithiation of an arylacetic acid followed by hydroxylation through aerobic oxidation. d-nb.info The first stage forms a di-lithium enolate intermediate using a base like n-hexyllithium. Subsequently, this intermediate is hydroxylated using molecular oxygen under mild conditions (atmospheric pressure and room temperature) to produce CPMA. d-nb.info This continuous-flow method offers safety advantages, particularly in handling organolithium reagents and molecular oxygen. d-nb.info
The cyanohydrin route is another established method for CPMA synthesis. This process starts from cyclopentyl phenyl ketone, which is converted to a cyanohydrin. Subsequent hydrolysis of the cyanohydrin under acidic or basic conditions yields α-cyclopentylmandelic acid. guidechem.com
Below is a table summarizing various synthetic routes to α-Cyclopentylmandelic Acid.
| Synthetic Route | Key Reagents | Description | Reference |
| Grignard Reaction (Route A) | Ethyl phenylglyoxylate, Cyclopentyl magnesium bromide | Reaction followed by hydrolysis of the resulting ester. | d-nb.info |
| Grignard Reaction (Route B) | Phenylglyoxylic acid, Cyclopentyl magnesium bromide | Direct formation of the target acid. | d-nb.info |
| Continuous-Flow Process | Arylacetic acid, n-hexyllithium, Molecular Oxygen | Involves α-lithiation and subsequent aerobic oxidation. | d-nb.info |
| Cyanohydrin Route | Cyclopentyl phenyl ketone | Formation of a cyanohydrin intermediate followed by hydrolysis. | guidechem.com |
Routes to Related α-Hydroxy Acid Derivatives
The synthesis of α-hydroxycarboxylic acids, a class to which α-cyclopentylmandelic acid belongs, can be achieved through various general methods. One such method involves the direct oxidation of carboxylic acids. For instance, α-hydroxycarboxylic acids can be prepared from their corresponding carboxylic acids by bubbling air through a solution of the di-lithiated carboxylic acid at room temperature over an extended period. d-nb.info
Another approach involves the tandem oxidation of α-hydroxy ketones. A heterogeneous aerobic oxidative esterification process, catalyzed by a hydrotalcite-supported bimetallic catalyst (CuMn/HT) using molecular oxygen as a green oxidant, can produce α-keto esters from α-hydroxy ketones and alcohols. acs.org This highlights a pathway to related α-hydroxy acid derivatives through an oxidation-esterification sequence. acs.org
Esterification and Transesterification Approaches
Once the α-cyclopentylmandelic acid precursor is synthesized, the next step is its conversion to the methyl ester, methyl cyclopentylmandelate. This is typically achieved through direct esterification or transesterification methods.
Direct Esterification Methods
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The Fischer esterification, a classic method, utilizes a strong protic acid catalyst, such as sulfuric acid, in an alcohol solvent. researchgate.netmasterorganicchemistry.com To drive the equilibrium towards the product ester, an excess of the alcohol is often used, or water is removed from the reaction mixture. masterorganicchemistry.com
For α-hydroxycarboxylic acids like α-cyclopentylmandelic acid, specific catalysts can be employed to achieve high selectivity. Boric acid is known to effectively catalyze the selective esterification of α-hydroxycarboxylic acids. researchgate.net This method is high-yielding and can be applied in the presence of other carboxylic acids without significant side reactions. researchgate.net The mechanism is believed to be different from conventional boron-catalyzed reactions, which typically require a directing group like the α-hydroxy group for high reactivity. researchgate.net
Coupling reagents can also facilitate direct esterification. For example, the direct esterification of cyclopentyl mandelic acid with l-methyl-pyrolidin-3-ol has been achieved using carbonyl diimidazole (CDI), although this specific process can be time-consuming. google.com Another chemoselective method uses salicylaldehyde as a catalyst for the esterification of α-hydroxyacids. rsc.org
Transesterification with Methylated Alcohols
Transesterification is a process where one ester is converted into another by reaction with an alcohol. google.com In the context of (-)-Methyl cyclopentylmandelate, this could involve the conversion of a different ester of α-cyclopentylmandelic acid to the methyl ester by reacting it with methanol (B129727) or another methylated alcohol. The process is an equilibrium reaction that can be catalyzed chemically (by acids or bases) or enzymatically. google.com
A common strategy in pharmaceutical synthesis is to first prepare the methyl ester of an acid, which then undergoes transesterification with a more complex alcohol. For instance, patents describe the preparation of Glycopyrrolate through the transesterification of methyl cyclopentylmandelate with 1-methyl pyrolidin-3-ol. google.comgoogle.com This implies the initial synthesis and isolation of methyl cyclopentylmandelate. The reaction can be catalyzed by metallic sodium, although this presents safety concerns on an industrial scale. google.com
The preparation of crude methyl α-cyclopentylmandelate can also be achieved directly from methyl benzoylformate and a cyclopentyl Grignard reagent. The resulting crude product is then purified through hydrolysis and subsequent re-esterification to obtain the pure methyl ester. patsnap.comgoogle.com
Catalyst Systems in Esterification Processes
A variety of catalysts are employed to facilitate the esterification of α-hydroxy acids. The choice of catalyst depends on the specific method, substrate, and desired reaction conditions.
For direct esterification, traditional acid catalysts are common:
Strong Protic Acids : Sulfuric acid (H₂SO₄) and tosic acid (TsOH) are frequently used in Fischer esterification. masterorganicchemistry.com
Boric Acid : Offers high chemoselectivity for α-hydroxycarboxylic acids. researchgate.net
Metal-based catalysts have also been developed for these reactions. Catalysts prepared from metal alkoxides, inorganic metal salts, or metal carboxylates containing elements such as titanium, aluminum, zirconium, hafnium, zinc, or bismuth are effective for the esterification of alpha-hydroxy acids. google.com
In transesterification reactions, both acid and base catalysts are used.
Bases : Metallic sodium is a potent catalyst for transesterification, as is potassium hydroxide (B78521) (KOH). google.comresearchgate.net The concentration of the base catalyst, along with temperature and reaction time, are key factors influencing the reaction yield. researchgate.net
Acids : Organic sulfonic acids can also serve as catalysts in chemical transesterification. google.com
The table below summarizes catalyst systems used in these processes.
| Process | Catalyst Type | Specific Examples | Key Features | Reference |
| Direct Esterification | Strong Protic Acid | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | Standard for Fischer esterification. | masterorganicchemistry.com |
| Direct Esterification | Boron Acid | Boric Acid (H₃BO₃) | Chemoselective for α-hydroxy acids. | researchgate.net |
| Direct Esterification | Metal-Based | Catalysts containing Ti, Al, Zr, Hf, Zn, or Bi | Effective for α-hydroxy acid esterification. | google.com |
| Transesterification | Strong Base | Metallic Sodium (Na), Potassium Hydroxide (KOH) | Potent catalyst; sodium poses safety risks. | google.comresearchgate.net |
| Transesterification | Acid | Organic Sulfonic Acids | Alternative to base catalysis. | google.com |
Grignard Reaction Pathways
A primary and industrially relevant method for the synthesis of racemic methyl cyclopentylmandelate involves the Grignard reaction. This approach leverages the nucleophilic addition of a cyclopentyl organometallic species to an α-ketoester.
The core of this synthetic route is the reaction between a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide or chloride, and a benzoylformate derivative, typically methyl benzoylformate google.com. In this reaction, the nucleophilic cyclopentyl group attacks the electrophilic carbonyl carbon of the keto group in methyl benzoylformate. A subsequent aqueous workup protonates the resulting alkoxide, yielding the tertiary alcohol, methyl cyclopentylmandelate google.com.
This method is advantageous due to the ready availability of the starting materials. The Grignard reagent is prepared by reacting cyclopentyl halide with magnesium metal in an appropriate ether solvent google.com.
The efficiency and selectivity of the Grignard reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the formation of the Grignard reagent and the conditions of its subsequent addition to the ketoester.
Grignard Reagent Formation: The formation of the cyclopentylmagnesium halide is a critical step. The choice of solvent is important, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being essential to solvate and stabilize the Grignard reagent d-nb.info. Cyclopentyl methyl ether (CPME) has also been explored as a viable solvent for Grignard reactions researchgate.net. The initiation of the reaction can sometimes be sluggish. To overcome this, activators such as a crystal of iodine or diisobutylaluminum hydride (DIBAL-H) can be used to activate the magnesium surface d-nb.info. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Reaction Conditions for Nucleophilic Addition: The addition of the Grignard reagent to methyl benzoylformate is an exothermic reaction and requires careful temperature control. The reaction is often carried out at low temperatures (e.g., 5-10 °C) to minimize the formation of side products google.com. A continuous production process can improve the selectivity of Grignard reagent formation and reduce side reactions like Wurtz coupling researchgate.netchemrxiv.org. The rate of addition of the Grignard reagent to the ketoester solution is also a critical parameter that needs to be controlled to maintain the optimal reaction temperature and prevent unwanted side reactions.
| Parameter | Optimized Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent through coordination. |
| Initiation | Use of iodine crystal or DIBAL-H | Activates the magnesium surface to facilitate reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with water or oxygen. |
| Temperature | 5-10 °C | Minimizes side product formation. |
| Addition Rate | Slow, dropwise addition | Controls the exothermicity of the reaction. |
Chiral Synthesis Strategies for the (-)- Enantiomer
Obtaining the optically pure (-)-enantiomer of methyl cyclopentylmandelate necessitates a chiral synthesis strategy. This can be achieved through asymmetric synthesis, resolution of a racemic mixture, or chemo-enzymatic methods.
Direct asymmetric synthesis of (-)-Methyl cyclopentylmandelate can potentially be achieved through the enantioselective addition of a cyclopentyl nucleophile to methyl benzoylformate. One promising approach is the use of a chiral catalyst or ligand to control the stereochemical outcome of the Grignard reaction.
While specific examples for the synthesis of (-)-Methyl cyclopentylmandelate are not extensively documented, analogous asymmetric additions of Grignard reagents to α-keto esters have been reported. These methods often employ a chiral ligand that coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one face of the keto group. Chiral ligands such as certain phosphines and diamines have been shown to induce enantioselectivity in the addition of Grignard reagents to carbonyl compounds. The development of a suitable chiral ligand system could enable the direct formation of the desired (-)-enantiomer with high enantiomeric excess.
A common and practical approach to obtaining the (-)-enantiomer is through the resolution of a racemic mixture. This typically involves the separation of the corresponding racemic acid, α-cyclopentylmandelic acid, followed by esterification.
The resolution of racemic α-cyclopentylmandelic acid can be accomplished by forming diastereomeric salts with a chiral resolving agent. Chiral amines are frequently used for this purpose. For instance, a patented method describes the use of L-Tyrosine methyl ester (L-TME) or (R)-(+)-α-phenylethylamine (R-PEA) as resolving agents. The racemic acid is reacted with the chiral amine in a suitable solvent, such as acetonitrile (B52724). The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the optically pure α-cyclopentylmandelic acid can be liberated by treatment with an acid. Subsequent esterification with methanol, typically under acidic conditions, yields the target (-)-Methyl cyclopentylmandelate.
| Step | Reagents and Conditions | Outcome |
| Salt Formation | Racemic α-cyclopentylmandelic acid, Chiral amine (e.g., L-TME), Acetonitrile | Formation of a mixture of diastereomeric salts. |
| Fractional Crystallization | Cooling and filtration | Separation of the less soluble diastereomeric salt. |
| Liberation of Chiral Acid | Treatment with acid (e.g., HCl) | Isolation of enantiomerically pure α-cyclopentylmandelic acid. |
| Esterification | Methanol, Acid catalyst (e.g., H₂SO₄) | Formation of (-)-Methyl cyclopentylmandelate. |
Chemo-enzymatic methods offer a powerful alternative for obtaining the (-)-enantiomer, often with high enantioselectivity under mild reaction conditions. Lipases are particularly well-suited for the kinetic resolution of racemic α-hydroxy esters and their precursors.
One strategy involves the lipase-catalyzed transesterification of racemic methyl cyclopentylmandelate. In this process, a lipase (B570770), such as that from Pseudomonas sp., can selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate (B1210297) tandfonline.com. This leaves the unreacted (-)-enantiomer in high enantiomeric purity. The reaction conditions, including the choice of enzyme, solvent (e.g., isopropyl ether), and acyl donor, are crucial for achieving high enantioselectivity (E value) tandfonline.com.
Alternatively, a deacylation approach can be employed. A racemic ester of cyclopentylmandelic acid can be subjected to hydrolysis or alcoholysis catalyzed by a lipase. For example, Penicillium roqueforti lipase has been shown to be effective in the deacylation of O-acylated mandelates tandfonline.com. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral alcohol or acid.
Novel Synthetic Routes and Process Innovations for (-)-Methyl Cyclopentylmandelate
Mitsunobu Reaction Applications in Derivative Synthesis
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, with a predictable inversion of stereochemistry. missouri.eduorganic-chemistry.orgwikipedia.org This reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds through the activation of the alcohol's oxygen by triphenylphosphine and the azodicarboxylate, forming a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the pronucleophile occurs via an Sₙ2 mechanism, resulting in the characteristic inversion of the stereocenter. wikipedia.org This stereospecificity is particularly valuable in the synthesis of chiral molecules like the derivatives of (-)-Methyl cyclopentylmandelate, where precise control of the stereochemistry is critical. nih.gov
In the context of synthesizing derivatives, a chiral alcohol precursor could be reacted with cyclopentylmandelic acid under Mitsunobu conditions. This would allow for the formation of the ester bond with inversion of configuration at the alcohol's stereocenter, providing a strategic method for accessing specific diastereomers that might be difficult to obtain through other synthetic routes. The general utility of this reaction in creating C-O bonds makes it a key strategy for synthesizing a library of ester derivatives for further investigation. nih.gov
Table 1: Key Reagents and Features of the Mitsunobu Reaction
| Reagent/Feature | Role/Description |
| Alcohol | Substrate (primary or secondary) containing the stereocenter to be inverted. |
| Pronucleophile | Typically a carboxylic acid (e.g., Cyclopentylmandelic acid) to form the ester. |
| Phosphine | Commonly Triphenylphosphine (PPh₃), acts as the reducing agent. nih.gov |
| Azodicarboxylate | Commonly DEAD or DIAD, acts as the oxidizing agent. nih.gov |
| Key Outcome | Formation of an ester with clean inversion of the alcohol's stereochemistry. organic-chemistry.org |
Recent modifications to the Mitsunobu reaction have focused on simplifying the removal of byproducts. For instance, the use of resin-bound triphenylphosphine or alternative azodicarboxylates where the hydrazine byproduct can be easily filtered off has been developed. wikipedia.org
Quaternization Reactions for Chemical Analogs
Quaternization is a chemical process where a tertiary amine is converted into a quaternary ammonium salt. This reaction is fundamental in the synthesis of analogs of (-)-Methyl cyclopentylmandelate, particularly for compounds that have applications as quaternary ammonium compounds, such as glycopyrrolate. google.com Glycopyrrolate itself is an ester of cyclopentylmandelic acid and contains a quaternary ammonium moiety. google.com
The synthesis of such analogs typically involves a multi-step process. First, an ester is formed from a cyclopentylmandelic acid derivative and an alcohol containing a tertiary amine. For example, the transesterification of a methyl ester of cyclopentylmandelic acid with an amino alcohol like 1-methylpyrrolidin-3-ol can produce a tertiary amine-containing ester intermediate. google.com
The final step is the quaternization of the tertiary nitrogen atom. This is commonly achieved by reacting the intermediate with an alkyl halide. google.com Methyl halides, such as methyl bromide, are frequently used for N-methylation to form the final quaternary ammonium salt. google.com
Table 2: Common Reagents for Quaternization in Analog Synthesis
| Step | Reagent Class | Specific Examples | Purpose |
| Esterification | Amino Alcohol | 1-methylpyrrolidin-3-ol | Introduces the tertiary amine functionality. |
| Quaternization | Alkyl Halide | Methyl Bromide, Methyl Iodide, Methyl Chloride google.comgoogle.com | Converts the tertiary amine to a quaternary ammonium salt. |
The choice of the quaternizing agent and reaction conditions can influence the yield and purity of the final product. The reaction is a key step in modifying the pharmacological properties of the parent molecule by introducing a permanent positive charge.
Solvent System Effects on Reaction Efficiency and Yield
The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and even the reaction pathway. In the synthesis of (-)-Methyl cyclopentylmandelate and its precursors, both traditional and modern "green" solvents are employed.
One common synthetic route to the parent compound involves the reaction of a Grignard reagent, prepared from cyclopentyl chloride, with methyl benzoylformate. patsnap.comgoogle.com This reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). patsnap.comgoogle.com These solvents are crucial for the formation and stability of the Grignard reagent.
There is a growing emphasis on replacing traditional solvents with more environmentally benign alternatives. Cyclopentyl methyl ether (CPME) has emerged as a promising "green" solvent. nih.gov It has a higher boiling point (106 °C) and a lower tendency to form peroxides compared to THF, and it can form an azeotrope with water, which facilitates removal. rsc.orgresearchgate.net Studies have shown CPME to be a suitable medium for various reactions, including those involving organometallic reagents. researchgate.net However, for certain nucleophilic substitution reactions in CPME, the use of polar cosolvents such as DMF or DMA may be necessary to achieve high conversion rates. researchgate.net
The efficiency of other synthetic steps can also be highly solvent-dependent. For instance, in the synthesis of N-Methyl-3-pyrrolidinyl cyclopentylmandelate, a precursor for a quaternized analog, acetonitrile has been used as the reaction solvent. google.com The selection of the optimal solvent system requires careful consideration of substrate solubility, reagent compatibility, reaction temperature, and downstream processing.
Table 3: Solvents Used in the Synthesis of Methyl Cyclopentylmandelate and Analogs
| Solvent | Reaction Type | Rationale/Observations |
| Tetrahydrofuran (THF) | Grignard Reaction patsnap.comgoogle.com | Standard solvent for Grignard reagent formation and reaction. |
| Diethyl Ether | Grignard Reaction patsnap.comgoogle.com | Traditional solvent for organometallic reactions. |
| Acetonitrile | Nucleophilic Substitution google.com | Used for the formation of ester intermediates. |
| Cyclopentyl Methyl Ether (CPME) | General Alternative nih.govresearchgate.net | "Green" solvent with favorable properties; may require polar additives. researchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | General Alternative nih.gov | Another "green" ethereal solvent evaluated for complex syntheses. |
The ongoing research into novel solvent systems, including low-impact ethers like CPME and 2-MeTHF, aims to develop more sustainable and efficient synthetic processes. nih.govresearchgate.net
Structural Characterization and Spectroscopic Analysis of Methyl Cyclopentylmandelate,
Mass Spectrometry (MS)
Fragmentation Patterns and Molecular Weight Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The molecular formula for Methyl cyclopentylmandelate, (-)- is C₁₄H₁₈O₃. nih.govscbt.com This corresponds to a calculated molecular weight of approximately 234.29 g/mol and a monoisotopic mass of 234.125594 Da. nih.govnih.gov
When subjected to electron impact ionization in a mass spectrometer, the molecule loses an electron to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation of Methyl cyclopentylmandelate, (-)- is dictated by the presence of its key functional groups: an ester, a hydroxyl group, a phenyl ring, and a cyclopentyl ring. The energetically unstable molecular ion breaks into smaller, charged fragments and neutral radicals. Only the charged fragments are detected. chemguide.co.uk
The expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a prominent acylium ion.
Loss of the methoxycarbonyl group (-COOCH₃): This involves the cleavage of the bond between the quaternary carbon and the ester group.
Cleavage of the cyclopentyl ring: The cyclopentyl group can be lost as a radical.
Benzylic cleavage: The bond adjacent to the phenyl ring is susceptible to cleavage, leading to the formation of a stable benzylic cation.
Formation of the tropylium (B1234903) ion: The benzyl (B1604629) fragment can rearrange to form the highly stable tropylium ion (C₇H₇⁺).
These fragmentation patterns provide a veritable fingerprint for the molecule, confirming its elemental composition and structural arrangement. The stability of the resulting carbocations often determines the relative abundance of the observed peaks. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for Methyl cyclopentylmandelate, (-)-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Neutral Loss |
|---|---|---|---|
| 234 | Molecular Ion | [C₁₄H₁₈O₃]⁺• | - |
| 216 | Loss of H₂O | [C₁₄H₁₆O₂]⁺• | H₂O |
| 203 | Loss of methoxy radical | [C₁₃H₁₅O₂]⁺ | •OCH₃ |
| 175 | Loss of methoxycarbonyl radical | [C₁₁H₁₅O]⁺ | •COOCH₃ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | •C₇H₁₃O₂ |
| 77 | Phenyl cation | [C₆H₅]⁺ | •C₈H₁₃O₃ |
| 69 | Cyclopentyl cation | [C₅H₉]⁺ | •C₉H₉O₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromophore Analysis and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. wikipedia.org The absorption of UV-Vis light by Methyl cyclopentylmandelate, (-)- is governed by its chromophores, which are the parts of the molecule that absorb light. wikipedia.org
The primary chromophores in this compound are:
The Phenyl Group: The benzene (B151609) ring is a strong chromophore, characterized by π → π* transitions. wikipedia.org These typically result in multiple absorption bands. For benzene derivatives, two E-bands (ethylenic) and one B-band (benzenoid) are common. The B-band is typically found at longer wavelengths (around 255 nm) and has a lower intensity with a distinct fine structure. wikipedia.org
The Carbonyl Group (C=O): The ester's carbonyl group is also a chromophore. It can undergo a weak, symmetry-forbidden n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. libretexts.org
The interaction between these chromophores and the presence of auxochromes (the hydroxyl group and the ester oxygen) can cause shifts in the absorption maxima (λ_max) and changes in intensity. These shifts provide further structural information. wikipedia.org For instance, studies on the related compound methyl mandelate (B1228975) show significant absorption bands around 220 nm and 260 nm. semanticscholar.org
Table 2: Electronic Transitions and Chromophores for Methyl cyclopentylmandelate, (-)-
| Chromophore | Electronic Transition | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| Phenyl Ring | π → π* (E-band) | ~200-220 nm | High |
| Phenyl Ring | π → π* (B-band) | ~255-265 nm | Low to Medium |
| Carbonyl Group | n → π* | >300 nm | Low |
| Carbonyl Group | π → π* | ~200-210 nm | Medium |
Chiroptical Spectroscopy
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.comnih.gov These techniques are essential for studying enantiomers, as they are sensitive to the three-dimensional arrangement of atoms.
Optical Rotation (OR) and Specific Rotation Measurement
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.organton-paar.com A polarimeter is used to measure this rotation, which is reported as the observed rotation (α). libretexts.org The specific rotation, [α], is a standardized, characteristic property of a chiral compound, calculated from the observed rotation. wikipedia.orglibretexts.org
The designation "(-)-" in the compound's name indicates that it is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction, and its specific rotation value is negative. wikipedia.org Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org Therefore, the corresponding (+)-enantiomer, Methyl cyclopentylmandelate, (+)-, would be dextrorotatory and exhibit a positive specific rotation of the same magnitude under identical conditions.
The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) Where:
α is the observed rotation in degrees. youtube.com
l is the path length of the sample tube in decimeters (dm). youtube.com
c is the concentration of the solution in g/mL. youtube.com
T is the temperature (usually 20°C or 25°C). anton-paar.com
λ is the wavelength of the light used (typically the sodium D-line, 589 nm). libretexts.org
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. units.it An ECD spectrum plots this difference (ΔA = A_L - A_R) against wavelength, showing positive or negative peaks known as Cotton effects. The spectrum is a unique fingerprint of a molecule's absolute configuration. mdpi.com Enantiomers will produce mirror-image ECD spectra. mdpi.com
For Methyl cyclopentylmandelate, (-)-, the absolute configuration at the chiral center has been determined to be (R). nih.gov The IUPAC name is methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate. nih.gov The ECD spectrum is therefore crucial for confirming this (R) configuration.
The ECD spectrum is directly related to the electronic transitions of the chromophores within the chiral environment. The phenyl and carbonyl chromophores give rise to the Cotton effects observed in the spectrum. Based on studies of similar molecules like mandelic acid and its derivatives, the ECD spectrum of (R)-Methyl cyclopentylmandelate would be expected to show distinct Cotton effects corresponding to the π → π* transitions of the aromatic ring (around 220 nm and 260 nm) and the n → π* transition of the carbonyl group. semanticscholar.org The sign and intensity of these Cotton effects are determined by the spatial arrangement of the groups around the chiral center. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the ECD spectrum for a given absolute configuration, which can then be compared with the experimental spectrum for unambiguous assignment. mdpi.comnih.gov
Theoretical and Computational Studies of Methyl Cyclopentylmandelate,
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation at various levels of approximation. For (-)-Methyl cyclopentylmandelate, these methods are instrumental in determining its intrinsic properties.
Electronic Structure Determination
The electronic structure of (-)-Methyl cyclopentylmandelate is investigated using methods like Density Functional Theory (DFT), which can accurately map electron distribution and orbital energies. uchicago.edu DFT studies, often employing functionals such as B3LYP or MPW1PW91 with appropriate basis sets (e.g., 6-311++G(d,p)), reveal the molecule's reactivity and electronic properties. nih.govresearchgate.net
Key aspects of the electronic structure include:
Electron Density Distribution: Calculations show a high electron density around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups due to their high electronegativity. The phenyl group exhibits a delocalized π-electron system, while the cyclopentyl and methyl groups are regions of lower electron density. This distribution is crucial for understanding the molecule's sites of electrophilic and nucleophilic attack. researchgate.net
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. For a molecule like (-)-Methyl cyclopentylmandelate, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO is generally centered on the π* orbital of the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the effects of electronegativity differences. The carbon atom of the carbonyl group carries a significant positive charge, making it susceptible to nucleophilic attack, while the oxygen atoms of the carbonyl and hydroxyl groups are negatively charged.
A summary of typical computed electronic properties is presented in the table below.
| Property | Typical Calculated Value/Description | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.5 to 6.5 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | 2.0 to 3.0 Debye | Governs intermolecular dipole-dipole interactions. |
| Mulliken Charge (C=O) | +0.5 to +0.7 e | Highlights the electrophilic nature of the carbonyl carbon. |
| Mulliken Charge (O-H) | -0.6 to -0.8 e | Highlights the nucleophilic nature of the hydroxyl oxygen. |
Energy Minimization and Conformational Analysis
Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the global energy minimum. hakon-art.com For a flexible molecule like (-)-Methyl cyclopentylmandelate, with multiple rotatable bonds and a non-planar ring, this analysis is complex and reveals numerous low-energy conformers.
The primary sources of conformational flexibility are:
Cyclopentyl Ring Pseurotation: The five-membered cyclopentane (B165970) ring is not planar. It adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent carbons are displaced in opposite directions. dalalinstitute.comscribd.com These conformers are separated by very low energy barriers, allowing for rapid interconversion in a process known as pseudorotation. researchgate.net
Rotation Around Single Bonds: The molecule has several key rotatable single bonds, including the bond connecting the cyclopentyl ring to the chiral center and the bonds within the ester group. Rotation around these bonds gives rise to different spatial orientations of the phenyl, cyclopentyl, and methyl ester groups relative to each other.
Computational methods can identify the most stable conformers by systematically exploring these degrees of freedom. Studies on similar flexible molecules have shown that the global minimum energy conformation is often determined by a subtle balance of steric hindrance and weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen. umanitoba.ca
Below is a table of key structural parameters that would be determined through energy minimization calculations.
| Parameter | Conformation A (Example) | Conformation B (Example) | Description |
| Cyclopentyl Conformation | Envelope | Twist | The puckering state of the five-membered ring. dalalinstitute.com |
| Dihedral Angle (O=C-Cα-O) | ~15° | ~170° | Orientation of the ester group relative to the hydroxyl group. |
| Dihedral Angle (Cα-C-C-C) | ~45° (gauche) | ~165° (anti) | Orientation of the phenyl ring relative to the cyclopentyl group. |
| Relative Energy (kcal/mol) | 0.00 | +1.2 | Energy difference compared to the most stable conformer (Global Minimum). researchgate.net |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By computing properties related to the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results from techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations can confirm the presence of key functional groups. For esters, a characteristic pattern of three strong peaks is often observed. spectroscopyonline.com DFT methods, with scaling factors applied to correct for anharmonicity and other systematic errors, can predict these frequencies with good accuracy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. epstem.net These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with many overlapping signals. The calculated shifts are highly sensitive to the molecule's conformation, making them useful for validating the results of conformational analysis. Combining multiple spectroscopic data types with machine learning can further enhance the accuracy of structural predictions. acs.orgnih.gov
The table below summarizes the expected spectroscopic features for (-)-Methyl cyclopentylmandelate.
| Spectroscopy | Feature | Predicted Range/Value | Assignment |
| FTIR | O-H Stretch | 3500-3600 cm⁻¹ (sharp) | Free hydroxyl group |
| C-H Stretch (Aromatic) | 3050-3150 cm⁻¹ | Phenyl ring C-H bonds | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | Cyclopentyl and methyl C-H bonds | |
| C=O Stretch | 1735-1750 cm⁻¹ (strong) | Ester carbonyl group. spectroscopyonline.com | |
| C-O Stretch (Asymm.) | 1160-1210 cm⁻¹ (strong) | Asymmetric C-C-O stretch of the ester. spectroscopyonline.com | |
| C-O Stretch (Symm.) | 1000-1100 cm⁻¹ (strong) | Symmetric O-C-C stretch of the ester. spectroscopyonline.com | |
| ¹H NMR | δ (ppm) | 7.2-7.5 | Phenyl protons |
| δ (ppm) | ~5.0 | Hydroxyl proton (variable) | |
| δ (ppm) | 3.7-3.8 | Methyl ester (CH₃) protons | |
| δ (ppm) | 1.4-2.2 | Cyclopentyl protons | |
| ¹³C NMR | δ (ppm) | 170-175 | Carbonyl carbon (C=O) |
| δ (ppm) | 125-140 | Phenyl carbons | |
| δ (ppm) | ~78 | Chiral center carbon (Cα) | |
| δ (ppm) | ~52 | Methyl ester carbon | |
| δ (ppm) | 25-45 | Cyclopentyl carbons |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static properties of a molecule, molecular modeling and dynamics simulations are used to study its dynamic behavior and interactions with its environment over time.
Conformational Landscape Exploration
The complete set of possible conformations and the energy barriers separating them constitute the molecule's conformational landscape. nih.gov While quantum calculations can identify energy minima, exploring this entire landscape requires methods that can simulate molecular motion over time, such as Molecular Dynamics (MD). umanitoba.ca
MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that maps how the molecule's structure evolves. nih.gov For a flexible molecule, these simulations can:
Identify Accessible Conformations: By simulating the molecule at a given temperature, MD can reveal all conformations that are thermally accessible, not just the theoretical energy minima.
Map Transition Pathways: The simulations show the pathways by which the molecule transitions between different conformational states, such as the flapping of the cyclopentane ring's envelope or the rotation of the phenyl group.
Generate Thermodynamic Ensembles: From the simulation trajectory, it is possible to calculate the probability of finding the molecule in any given conformation, providing a statistical description of the conformational equilibrium. researchgate.net
Techniques like metadynamics can be combined with MD to enhance sampling and ensure a more thorough exploration of the conformational space, even for complex systems with high energy barriers. nih.gov
Intermolecular Interactions in Model Chemical Systems
The function and behavior of (-)-Methyl cyclopentylmandelate in a real-world system (e.g., in a solvent or interacting with a biological target) are governed by its intermolecular interactions. MD simulations are ideally suited to study these non-covalent forces. dovepress.comnih.gov A model system, consisting of one or more molecules of (-)-Methyl cyclopentylmandelate and a large number of solvent molecules (e.g., water, methanol), is constructed and simulated.
Analysis of the simulation can reveal:
Hydrogen Bonding: The hydroxyl group acts as a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. Simulations can quantify the strength, lifetime, and geometry of hydrogen bonds formed with solvent molecules or other solute molecules. mdpi.com
Van der Waals and Hydrophobic Interactions: The non-polar cyclopentyl and phenyl groups interact favorably with non-polar environments through van der Waals forces. In aqueous solutions, these groups drive hydrophobic interactions, which can lead to aggregation. mdpi.com
π-Interactions: The electron-rich phenyl ring can engage in π-π stacking with other aromatic rings or in π-alkyl interactions with aliphatic groups. dovepress.com
Solvation Structure: The Radial Distribution Function (RDF) can be calculated from the simulation to show the probability of finding solvent molecules at a certain distance from different parts of the solute, revealing the structure of the solvation shell. dovepress.com
These simulations are crucial for understanding the molecule's solubility, its mechanism of action in biological systems, and the basis of chiral recognition processes. nih.govresearchgate.net
Reaction Pathway Analysis
The analysis of reaction pathways is crucial for understanding the formation and transformation of chemical compounds. For (-)-Methyl cyclopentylmandelate, this would involve mapping the energetic landscape of its synthetic and subsequent reactions.
A key synthetic route to (-)-Methyl cyclopentylmandelate is the acid-catalyzed esterification of (R)-cyclopentylmandelic acid with methanol (B129727). Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the transition states of such reactions. Although specific studies on (-)-Methyl cyclopentylmandelate are not readily found, analogous systems, such as the esterification of other carboxylic acids, have been computationally investigated.
These studies generally reveal that the reaction proceeds through a series of steps, each with a corresponding transition state. The initial step involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. The rate-determining step often involves the proton transfer and elimination of a water molecule to form the ester.
A hypothetical transition state for the methanolysis of (R)-cyclopentylmandelic acid would involve the precise geometric arrangement of the reacting molecules, characterized by partially formed and broken bonds. The energy of this transition state is a critical parameter for determining the reaction rate.
Table 1: Hypothetical Key Steps and Intermediates in the Esterification of (R)-Cyclopentylmandelic Acid
| Step | Description | Key Species |
| 1 | Protonation of Carbonyl Oxygen | Protonated (R)-cyclopentylmandelic acid |
| 2 | Nucleophilic Attack by Methanol | Tetrahedral Intermediate |
| 3 | Proton Transfer | Zwitterionic Intermediate |
| 4 | Elimination of Water | Protonated (-)-Methyl cyclopentylmandelate |
| 5 | Deprotonation | (-)-Methyl cyclopentylmandelate |
This table is based on general mechanisms for acid-catalyzed esterification and is presented for illustrative purposes pending specific computational studies on (-)-Methyl cyclopentylmandelate.
Beyond its synthesis, the chemical transformations of (-)-Methyl cyclopentylmandelate are also of interest. These could include hydrolysis, transesterification, or reactions involving the hydroxyl group. Mechanistic studies would aim to understand the step-by-step process of these transformations.
For instance, the hydrolysis of (-)-Methyl cyclopentylmandelate back to (R)-cyclopentylmandelic acid and methanol would follow a reverse pathway to its synthesis. Computational modeling could predict the activation energies for each step and identify the most favorable reaction conditions.
Further research is required to computationally model the specific reaction pathways and transition states for the synthesis and transformation of (-)-Methyl cyclopentylmandelate. Such studies would provide valuable insights into optimizing reaction conditions and exploring the reactivity of this chiral compound.
Chemical Reactivity and Derivatization Studies of Methyl Cyclopentylmandelate,
Oxidation Reactions and Products
The oxidation of the secondary alcohol in methyl cyclopentylmandelate, (-)-, yields the corresponding α-ketoester, methyl 2-cyclopentyl-2-oxo-2-phenylacetate. This transformation can be achieved using various oxidizing agents.
Visible light-induced oxidative esterification of mandelic acid and its esters has been developed as a method for synthesizing α-ketoesters. rsc.org This reaction is notable for being transition metal-free and proceeding under mild, neutral conditions. rsc.org Mechanistic studies suggest that this process likely occurs through a free radical pathway. rsc.orgrsc.org The oxidation of mandelic acid esters, such as methyl cyclopentylmandelate, (-)-, can also be accomplished using lead tetraacetate in a benzene (B151609) solution. oup.com The product of this reaction is the corresponding phenylglyoxylic ester. oup.com
Enzymatic oxidation is another route to the corresponding α-ketoester. (S)-Mandelate dehydrogenase (MDH), a flavin mononucleotide (FMN)-dependent enzyme, is known to oxidize (S)-mandelate to benzoylformate. nih.gov Studies have shown that methyl and ethyl esters of (S)-mandelic acid are also substrates for MDH. nih.gov Although the binding affinity for these neutral esters is lower than for the negatively charged mandelate (B1228975), they are oxidized at comparable rates. nih.gov This enzymatic reaction proceeds through the formation of a carbanion/ene(di)olate intermediate. nih.gov
| Oxidizing Agent | Product | Reaction Conditions |
| Visible Light/Air | Methyl 2-cyclopentyl-2-oxo-2-phenylacetate | Transition metal-free, neutral, mild conditions rsc.org |
| Lead Tetraacetate | Methyl 2-cyclopentyl-2-oxo-2-phenylacetate | Benzene solution oup.com |
| (S)-Mandelate Dehydrogenase (MDH) | Methyl 2-cyclopentyl-2-oxo-2-phenylacetate | FMN-dependent enzyme nih.gov |
Reduction Reactions and Products
The reduction of the ester and hydroxyl groups of methyl cyclopentylmandelate, (-)-, can lead to different products depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. libretexts.orgharvard.edu This reaction proceeds through a nucleophilic acyl substitution, where a hydride ion replaces the methoxy (B1213986) group, forming an aldehyde intermediate. libretexts.org Since aldehydes are more reactive than esters, the aldehyde is quickly reduced to a primary alcohol. libretexts.org
Acyloin condensation is a bimolecular reductive coupling of two ester molecules in the presence of sodium metal in an aprotic solvent, which results in an α-hydroxy ketone. jove.comjove.com The reaction involves the formation of ketyl radicals that dimerize to form a 1,2-diketone, which is then reduced to an enediolate and subsequently acidified to yield the α-hydroxy ketone. jove.comjove.com
Selective deoxygenation of the α-hydroxy group can be achieved using a catalytic amount of aqueous perchloric acid (HClO₄) with triethylsilane as a hydride source. researchgate.net This method is effective for a variety of α-hydroxy carbonyl compounds. researchgate.net
| Reducing Agent/Method | Product(s) | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Cyclopentyl-1-phenylethane-1,2-diol | Reduction of the ester to a primary alcohol. libretexts.orgharvard.edu |
| Acyloin Condensation (Sodium metal) | 1,2-Dicyclopentyl-1,2-dihydroxy-1,2-diphenylethanone | Bimolecular reductive coupling of two ester molecules. jove.comjove.com |
| Triethylsilane/HClO₄ | Methyl cyclopentylphenylacetate | Selective deoxygenation of the α-hydroxy group. researchgate.net |
Nucleophilic Substitution Reactions at the Ester Moiety
The ester group of methyl cyclopentylmandelate, (-)-, is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org This allows for the conversion of the methyl ester into other esters (transesterification), amides, or the carboxylic acid (hydrolysis).
Transesterification can be accomplished by reacting the ester with an alcohol in the presence of an acid or base catalyst. google.com For example, heating the ester with diethylaminoethanol and a small amount of sodium can yield the corresponding diethylaminoethyl ester. google.com
Hydrolysis of the ester to the corresponding carboxylic acid, (-)-cyclopentylmandelic acid, can be achieved under acidic or basic conditions. google.comorgsyn.org Basic hydrolysis, also known as saponification, is a common method that involves treating the ester with a base like sodium hydroxide (B78521). masterorganicchemistry.com
Aminolysis involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis or transesterification.
| Nucleophile | Product | Reaction Type |
| Alcohol (e.g., Diethylaminoethanol) | Corresponding ester (e.g., Diethylaminoethyl cyclopentylmandelate) | Transesterification google.com |
| Water (acid or base catalyzed) | (-)-Cyclopentylmandelic Acid | Hydrolysis google.comorgsyn.org |
| Amine | Corresponding Amide | Aminolysis |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of methyl cyclopentylmandelate, (-)-, can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The hydroxyl and ester groups attached to the benzylic carbon can influence the regioselectivity of these substitutions.
The hydroxyl and alkyl groups are generally considered ortho-, para-directing and activating groups. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to the substituent. libretexts.org
Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org This would be expected to yield a mixture of ortho- and para-nitro substituted products.
Friedel-Crafts acylation and alkylation are also possible. wikipedia.orgnih.gov Friedel-Crafts reactions attach substituents to the aromatic ring. wikipedia.org Acylation typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, while alkylation uses an alkyl halide. nih.govnih.gov These reactions would also be expected to favor substitution at the ortho and para positions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-cyclopentyl-2-hydroxy-2-(4-nitrophenyl)acetate and Methyl 2-cyclopentyl-2-hydroxy-2-(2-nitrophenyl)acetate libretexts.org |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃) | Ortho- and para-acylated products nih.gov |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Ortho- and para-alkylated products nih.gov |
Formation of Structurally Modified Analogs for Chemical Exploration
Modifications to the cyclopentyl ring of methyl cyclopentylmandelate, (-)-, can be explored to investigate structure-activity relationships. The synthesis of such analogs would typically involve starting from a modified cyclopentyl precursor. For instance, using a different cycloalkyl magnesium bromide in a Grignard reaction with an appropriate α-keto acid ester could yield analogs with different ring sizes or substituents on the cycloalkyl ring. google.com
The tertiary hydroxyl group of methyl cyclopentylmandelate, (-)-, can be derivatized to form ethers or esters. mdpi.com
Etherification can be achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which can then react with an alkyl halide.
Esterification of the hydroxyl group can be accomplished by reaction with an acyl chloride or an acid anhydride in the presence of a base. mdpi.com For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. mdpi.com These modifications can alter the compound's physical and chemical properties. ontosight.ai
| Modification | Reagents | Product |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Methyl 2-alkoxy-2-cyclopentyl-2-phenylacetate |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Methyl 2-acyloxy-2-cyclopentyl-2-phenylacetate |
Derivatization of the Ester Linkage
The ester functional group in (-)-Methyl cyclopentylmandelate, also known by its IUPAC name methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate, is a primary site for chemical modification. nih.gov Key reactions include hydrolysis, transesterification, amidation, and reduction, which lead to the formation of carboxylic acids, different esters, amides, and alcohols, respectively. These derivatization strategies are fundamental in modifying the compound's structure to explore its structure-activity relationship.
Hydrolysis
The hydrolysis of the methyl ester in (-)-Methyl cyclopentylmandelate regenerates the corresponding carboxylic acid, (-)-α-Cyclopentylmandelic acid. This reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out in the presence of a strong acid (e.g., H₂SO₄, HCl) and an excess of water to shift the equilibrium towards the carboxylic acid product.
Base-Catalyzed Saponification: This is an irreversible reaction where a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon. The reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid.
These hydrolysis reactions are not only crucial for synthesizing the parent acid but are also sometimes employed as a purification step in the synthesis of the methyl ester itself. ontosight.ai
Transesterification
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com This process is valuable for creating a library of ester derivatives with varied alkyl or aryl groups, which can influence the compound's lipophilicity and pharmacokinetic profile.
The general reaction is as follows: (-)-Methyl cyclopentylmandelate + R'OH ⇌ (-)-R'-Cyclopentylmandelate + Methanol (B129727)
To drive the reaction to completion, the alcohol reactant (R'OH) is often used in large excess, or the methanol by-product is removed as it forms. youtube.com Both strong acids (like sulfuric acid) and strong bases (like sodium methoxide) can serve as catalysts. youtube.commdpi.com Enzymatic catalysts, such as lipases, also offer a milder and more selective alternative for transesterification reactions under specific conditions. nih.gov
Amidation
The reaction of (-)-Methyl cyclopentylmandelate with ammonia, a primary amine, or a secondary amine yields the corresponding amide derivative. This transformation, known as aminolysis or amidation, typically requires more forcing conditions than hydrolysis because amines are generally less nucleophilic than hydroxide ions. researchgate.netnih.gov
The reaction can be facilitated by:
Heating: The reaction mixture is often heated to high temperatures to drive the reaction forward. mdpi.com
Catalysis: Lewis acids or other specialized catalysts can be employed to activate the ester. mdpi.com
Removal of By-products: The reaction is reversible, and removing the methanol by-product can shift the equilibrium towards the amide product. researchgate.netnih.gov
Enzymatic methods, for instance using a carboxylic acid reductase (CAR), have also been developed for selective amidation of esters in the presence of other sensitive functional groups. nih.gov This reaction is significant as it introduces a nitrogen-containing functional group, which can form hydrogen bonds and potentially interact differently with biological targets.
Reduction
The ester group of (-)-Methyl cyclopentylmandelate can be reduced to a primary alcohol, yielding (2R)-2-cyclopentyl-2-phenyl-1,2-ethanediol. This transformation requires a powerful reducing agent.
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of esters to primary alcohols. quimicaorganica.orgcommonorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. youtube.com
Other Hydride Reagents: While LiAlH₄ is highly effective, other reagents like Diisobutylaluminum hydride (DIBAL-H) can also be used, sometimes offering greater selectivity. commonorganicchemistry.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. commonorganicchemistry.comyoutube.com
This reduction converts the planar carbonyl group into a tetrahedral carbon with a hydroxyl group, significantly altering the molecule's polarity and hydrogen-bonding capabilities.
The following table summarizes the primary derivatization reactions of the ester linkage in (-)-Methyl cyclopentylmandelate.
| Reaction Type | Reagents & Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ (acid catalyst, water) or 1. NaOH/H₂O (base) 2. H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or OR'⁻ (catalyst) | New Ester |
| Amidation | R'₂NH, Heat and/or Catalyst | Amide |
| Reduction | 1. LiAlH₄ (strong reducing agent) 2. H₂O/H₃O⁺ (workup) | Primary Alcohol |
Compound Index
Advanced Analytical Techniques for Purity and Isomeric Composition Assessment
High-Performance Liquid Chromatography (HPLC)
Achiral HPLC for Chemical Purity
Achiral HPLC is a powerful method for determining the chemical purity of (-)-Methyl cyclopentylmandelate by separating it from any non-isomeric impurities. In this technique, a standard, non-chiral stationary phase is used, and separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. By analyzing the resulting chromatogram, the area of the peak corresponding to (-)-Methyl cyclopentylmandelate can be compared to the total area of all peaks to calculate its purity. researchgate.net The linearity of the detector response to concentration is a critical parameter in ensuring accurate quantification. researchgate.net
A typical achiral HPLC method for purity assessment would involve:
Column: A reversed-phase column, such as a C18, is commonly employed.
Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with water or a buffer is often used. The specific composition is optimized to achieve good separation of the main compound from its potential impurities. ut.ac.ir
Detection: A UV detector is frequently used, as the phenyl group in the mandelate (B1228975) structure provides strong UV absorbance. ut.ac.ir
The results from an achiral HPLC analysis provide a comprehensive profile of the chemical purity of the (-)-Methyl cyclopentylmandelate sample, identifying and quantifying any by-products or residual starting materials from its synthesis.
Chiral HPLC for Enantiomeric Purity
The determination of the enantiomeric purity, or enantiomeric excess (ee), of (-)-Methyl cyclopentylmandelate is crucial. heraldopenaccess.us Chiral HPLC is the most widely used and effective method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov
The choice of the CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and versatile for a wide range of chiral compounds. nih.govmdpi.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com
Key aspects of a chiral HPLC method include:
Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, and the selection depends on the specific analyte. For compounds like (-)-Methyl cyclopentylmandelate, polysaccharide-based columns are often a good starting point. mdpi.com
Mobile Phase: The mobile phase composition, typically a mixture of a polar organic solvent and an alkane, is carefully optimized to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com
Detection: As with achiral HPLC, a UV detector is commonly used. However, chiroptical detectors like a circular dichroism (CD) detector can also be employed to provide additional information and confirm the identity of the enantiomers. heraldopenaccess.us
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Achieving high accuracy and precision in ee determination requires careful optimization of chromatographic conditions and integration parameters. umn.edu
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While (-)-Methyl cyclopentylmandelate itself may have limited volatility, derivatization can make it amenable to GC analysis. sigmaaldrich.commdpi.com
Derivatization for GC Analysis
Derivatization is a chemical modification process used to convert an analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. researchgate.netresearch-solution.comjfda-online.com For (-)-Methyl cyclopentylmandelate, which contains a hydroxyl group, silylation is a common derivatization strategy. sigmaaldrich.comchemcoplus.co.jp
Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether of (-)-Methyl cyclopentylmandelate is more volatile and less polar, leading to improved chromatographic performance. chemcoplus.co.jp
The derivatization procedure must be carefully optimized to ensure complete reaction and avoid the formation of by-products. sigmaaldrich.com Factors such as the choice of reagent, reaction time, and temperature are critical for achieving a high derivatization yield. sigmaaldrich.com
Purity Profiling
Once derivatized, GC coupled with a mass spectrometer (GC-MS) can be used for purity profiling. nih.gov The gas chromatograph separates the derivatized (-)-Methyl cyclopentylmandelate from any impurities, and the mass spectrometer provides structural information for each separated component, aiding in their identification. mdpi.com The fragmentation pattern observed in the mass spectrum is a unique fingerprint of a compound. nih.gov
GC-MS analysis can provide a detailed impurity profile, identifying even trace levels of contaminants. This is crucial for quality control and for understanding potential side reactions that may occur during the synthesis of (-)-Methyl cyclopentylmandelate.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. ukessays.comresearchgate.net In the synthesis of (-)-Methyl cyclopentylmandelate, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. researchgate.net
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. ukessays.com The plate is then developed in a chamber containing a suitable mobile phase. The different components of the reaction mixture will travel up the plate at different rates depending on their polarity, resulting in a separation. ukessays.com
By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product, a chemist can determine the extent of the reaction. researchgate.net Visualization of the spots can be achieved under UV light or by using a staining agent. researchgate.net For mandelic acid and its derivatives, specific visualization methods can be employed. nih.gov While primarily a qualitative technique, TLC can provide semi-quantitative information about the reaction progress. ukessays.com
For the chiral separation of mandelic acid and its derivatives, TLC plates with molecularly imprinted polymers as chiral stationary phases have also been developed. researchgate.net
Table of Analytical Techniques and Their Applications for (-)-Methyl cyclopentylmandelate
| Analytical Technique | Sub-technique | Primary Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Achiral HPLC | Chemical Purity Assessment | Reversed-phase column (e.g., C18), Acetonitrile/Water mobile phase, UV detection |
| Chiral HPLC | Enantiomeric Purity (ee) Determination | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based), Polar organic/alkane mobile phase, UV or CD detection | |
| Gas Chromatography (GC) | GC with Derivatization | Purity and Impurity Profiling | Silylation (e.g., with BSTFA) to increase volatility, GC-MS for separation and identification |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Tracking Reaction Progress | Silica gel stationary phase, appropriate mobile phase, UV or stain visualization |
Future Research Directions in the Chemical Science of Methyl Cyclopentylmandelate,
Development of More Sustainable Synthetic Routes
The current synthesis of methyl cyclopentylmandelate often relies on classical methods such as the Grignard reaction, which involves reacting a cyclopentyl magnesium halide with methyl benzoylformate. While effective, this and other traditional routes can present sustainability challenges, including the use of hazardous reagents, volatile organic solvents like anhydrous ether, and multi-step processes that may generate significant waste.
Future research should prioritize the development of greener, more sustainable synthetic pathways. This involves exploring several key areas:
Catalytic Approaches: The development of novel catalytic systems can offer pathways with higher atom economy and lower energy consumption. This could include biocatalysis, using enzymes to perform the key bond-forming steps with high stereoselectivity, or employing heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Process Intensification: Investigating continuous flow chemistry for the synthesis would not only enhance safety and control over reaction parameters but also improve efficiency and yield, contributing to a more sustainable manufacturing process.
| Aspect | Traditional Route (e.g., Grignard) | Potential Sustainable Route | Research Focus |
| Solvent | Anhydrous Ether, Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), Deep Eutectic Solvents (DESs) | Reducing solvent toxicity and waste; improving reaction yield and simplifying work-up. |
| Reagents | Stoichiometric Grignard Reagent | Catalytic systems (e.g., organocatalysts, biocatalysts) | Minimizing stoichiometric waste, avoiding pyrophoric reagents, enhancing atom economy. |
| Energy | Heating/cooling for reaction control | Lower temperature reactions, microwave-assisted synthesis, flow chemistry | Reducing energy consumption and improving process efficiency. |
| Waste | Magnesium salts, quenching agents | Recyclable catalysts, reduced solvent usage | Minimizing overall waste stream (E-Factor). |
Exploration of Novel Chemical Transformations
The structure of methyl cyclopentylmandelate, (-)- features several functional groups—a tertiary alcohol, a methyl ester, a phenyl ring, and a cyclopentyl moiety—that offer rich opportunities for novel chemical transformations. Future research should move beyond its synthesis and explore its potential as a versatile chiral building block.
Key areas for exploration include:
Tertiary Alcohol Derivatization: The tertiary hydroxyl group is a prime site for modification. Research into its esterification, etherification, or conversion to other functional groups can yield new derivatives. nih.gov Reactions with acyl chlorides, anhydrides, or isocyanates could be systematically studied to produce a library of new compounds. youtube.com
α-Hydroxy Ester Transformations: The α-hydroxy ester is a valuable synthon. It can undergo selective oxidation to form the corresponding α-keto ester, a valuable intermediate in its own right. organic-chemistry.org Alternatively, reactions that modify both the hydroxyl and ester groups in a concerted fashion could lead to complex heterocyclic structures.
C-H Activation/Functionalization: Modern synthetic methods could enable the selective functionalization of the phenyl or cyclopentyl groups. Late-stage C-H activation could introduce substituents onto the aromatic ring to modulate electronic properties or attach linkers for further conjugation. acs.org Furthermore, catalytic activation of C-C bonds within the cyclopentanone (B42830) precursor framework represents an advanced strategy for creating functionalized scaffolds. nih.gov
Advanced Chiral Resolution Techniques
Since many synthetic routes produce racemic methyl cyclopentylmandelate, the development of efficient and scalable chiral resolution techniques is paramount. While classical crystallization of diastereomeric salts is a known method, future research should focus on more advanced and efficient technologies. nih.gov
Promising future directions in chiral separation include:
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) using novel chiral stationary phases (CSPs) based on polysaccharides or synthetic polymers can offer high-resolution separation. nih.gov The development of continuous chromatography systems, such as the VARICOL process, can enhance throughput and reduce solvent consumption for preparative-scale separations. beilstein-journals.org
Membrane-Based Resolution: Chiral membrane technology is an emerging area that offers a potentially low-energy alternative to chromatography. nih.gov Research into fabricating membranes with embedded chiral selectors, such as chiral metal-organic frameworks (MOFs) or polymers, could enable continuous and efficient enantioseparation. beilstein-journals.org
Kinetic Resolution: Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, offers a green and highly specific method for obtaining the desired (-)-enantiomer while leaving the other enantiomer untouched. This requires screening for suitable lipases or esterases that show high enantioselectivity for this specific substrate.
| Technique | Principle | Applicability to Methyl Cyclopentylmandelate, (-)- | Potential Advantages |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase. | Separation of enantiomers. | Faster, uses less organic solvent, environmentally friendlier than HPLC. |
| Enantioselective Membrane Separation | A membrane preferentially transports one enantiomer over the other. | Continuous separation of the racemic mixture. | Low energy consumption, potential for large-scale continuous processing. nih.gov |
| Kinetic Resolution (Enzymatic) | An enzyme selectively catalyzes a reaction (e.g., hydrolysis) of one enantiomer. | Selective transformation of the (+)-enantiomer, leaving pure (-)-enantiomer. | High enantioselectivity, mild reaction conditions, green approach. |
| Cocrystal Former Resolution | Formation of diastereomeric cocrystals with a chiral co-former. | Crystallization-based separation of enantiomers without covalent derivatization. | Potentially higher yields and atom economy compared to classical salt resolution. |
Deeper Computational Insight into Reaction Mechanisms and Conformations
Computational chemistry provides powerful tools to understand and predict chemical behavior, offering insights that can accelerate experimental progress. nih.gov Future research should leverage these methods to gain a deeper understanding of methyl cyclopentylmandelate, (-)-.
Key computational research areas include:
Mechanistic Studies of Synthesis: Density Functional Theory (DFT) and other computational methods can be used to elucidate the reaction mechanisms of both existing and newly developed synthetic routes. This can help optimize reaction conditions, predict side products, and guide the design of more efficient catalysts.
Conformational Analysis: The three-dimensional shape and conformational flexibility of methyl cyclopentylmandelate, (-)- are crucial for its reactivity and interaction with other chiral molecules, such as enzymes or chiral stationary phases. Computational modeling can map the conformational landscape and identify the most stable conformers, providing insights essential for designing effective chiral resolution processes.
Predicting Derivative Properties: Molecular modeling can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) of potential new derivatives before they are synthesized in the lab. This predictive power can help prioritize synthetic targets and streamline the development of derivatives with specific, desirable attributes.
Design and Synthesis of Chemically Diverse Derivatives with Tunable Physicochemical Attributes
The core structure of methyl cyclopentylmandelate, (-)- serves as an excellent scaffold for the design and synthesis of a diverse library of new chemical entities. By systematically modifying different parts of the molecule, its physicochemical properties can be finely tuned for various applications.
Future research should focus on a structured approach to derivatization:
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a range of other esters (e.g., ethyl, benzyl) or amides. This allows for significant modulation of polarity, solubility, and metabolic stability. For instance, conversion to an N-Methyl-3-pyrrolidinyl ester has been documented, showcasing a pathway to more complex structures.
Aromatic Ring Substitution: Introducing substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) onto the phenyl ring can alter the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions like hydrogen bonding or π-stacking.
Cyclopentyl Group Modification: While more challenging, modification of the cyclopentyl ring, or its replacement with other cyclic or acyclic alkyl groups, could be explored to probe steric effects and their influence on biological activity or material properties.
| Parent Compound | Proposed Derivative | Modification Site | Intended Physicochemical Change |
| Methyl cyclopentylmandelate, (-)- | Cyclopentylmandelic acid, (-)- | Ester | Increase polarity and provide a handle for amide coupling. |
| Methyl cyclopentylmandelate, (-)- | Ethyl cyclopentylmandelate, (-)- | Ester | Increase lipophilicity, alter hydrolysis rate. |
| Methyl cyclopentylmandelate, (-)- | Methyl (4-fluoro)cyclopentylmandelate, (-)- | Phenyl Ring | Modulate electronic properties and metabolic stability. |
| Methyl cyclopentylmandelate, (-)- | N-Methyl-N-methoxy-cyclopentylmandelamide, (-)- | Ester (to Weinreb amide) | Create a versatile intermediate for ketone synthesis. |
Q & A
Q. What in silico tools are effective for predicting the environmental fate of (-)-methyl cyclopentylmandelate?
- Methodological Answer :
- EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF).
- ECOSAR : Predict aquatic toxicity (e.g., LC50 for fish). Validate with experimental data from OECD 301D ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
